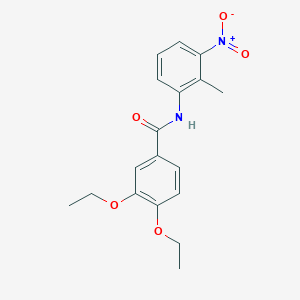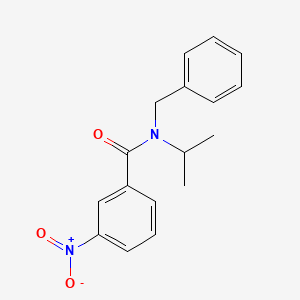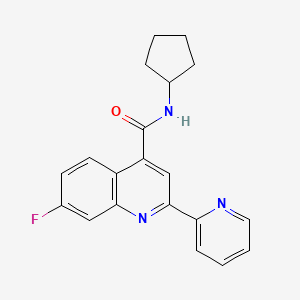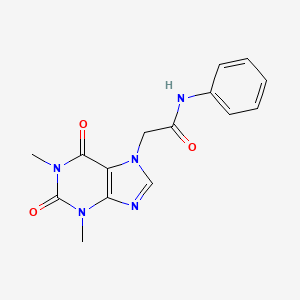
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 3,4-diethoxy-N-(2-methyl-3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3,4-diethoxy-N-(2-carboxy-3-nitrophenyl)benzamide.
科学的研究の応用
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and chelate metal ions .
類似化合物との比較
Similar Compounds
- 3,4-diethoxy-N-(3-nitrophenyl)benzamide
- 3,4-dimethoxy-N-(2-methyl-3-nitrophenyl)benzamide
- 3,4-diethoxy-N-(2-methyl-4-nitrophenyl)benzamide
Uniqueness
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H20N2O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C18H20N2O5/c1-4-24-16-10-9-13(11-17(16)25-5-2)18(21)19-14-7-6-8-15(12(14)3)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21) |
InChIキー |
HQTIZAGFVHSCDW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methoxybenzyl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B11024644.png)
![1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B11024650.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B11024659.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11024679.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11024686.png)
![2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11024692.png)

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione](/img/structure/B11024699.png)
![Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11024709.png)
![1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024717.png)


![7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11024740.png)
